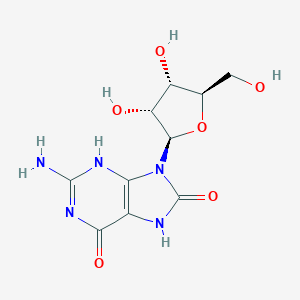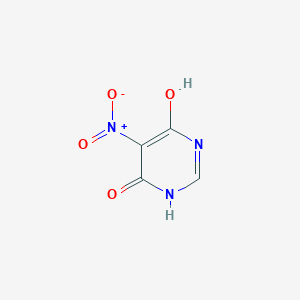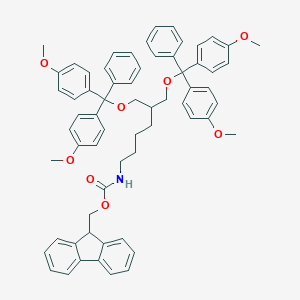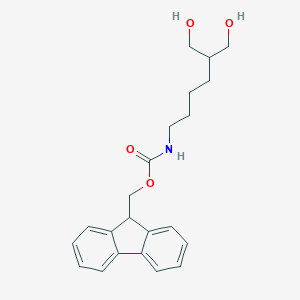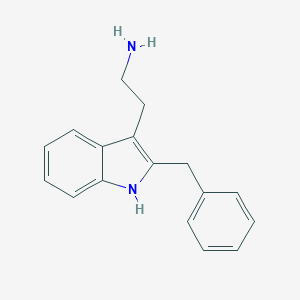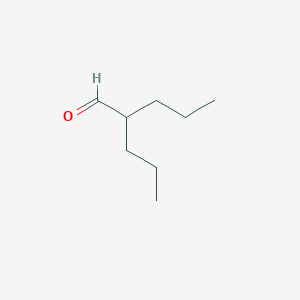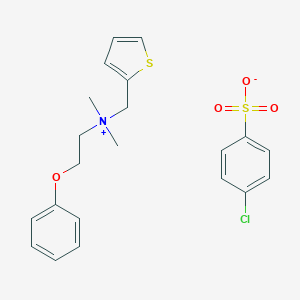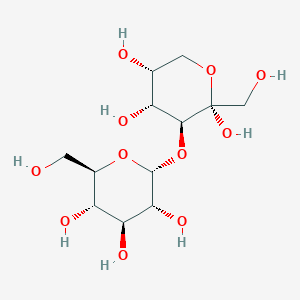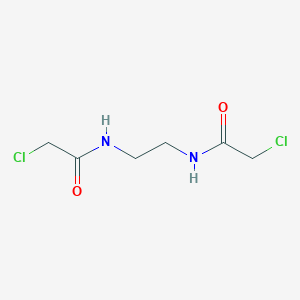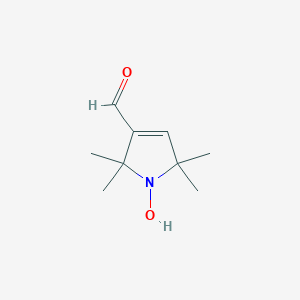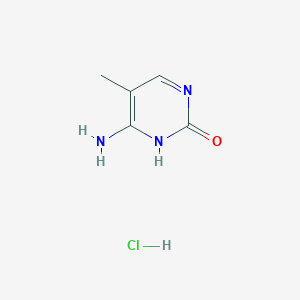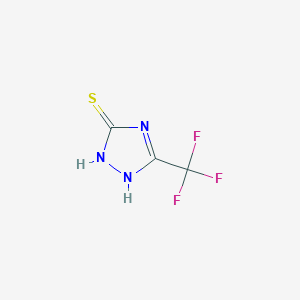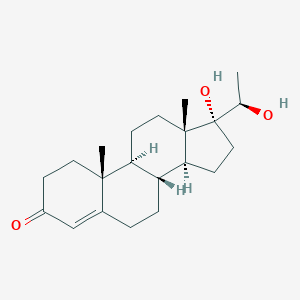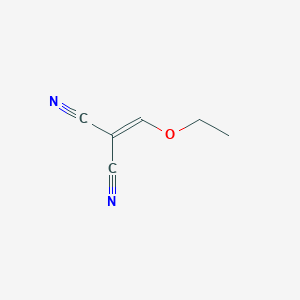
Ethyl 2-cyano-4,4-diethoxybutyrate
概要
説明
Synthesis Analysis
The synthesis of ethyl 2-cyano-4,4-diethoxybutyrate-related compounds involves several key steps, including ring-opening reactions, alcoholysis, protection and deprotection of hydroxyl groups, and cyanidation. For instance, Ethyl (R)-(-)-4-Cyano-3-hydroxybutyrate was synthesized from (S)-(-)-epichlorohydrin by ring-opening with sodium cyanide, followed by a series of protection and deprotection steps to achieve a total yield of 57% (Jiang Cheng-jun, 2009).
Molecular Structure Analysis
The molecular structure of ethyl 2-cyano-4,4-diethoxybutyrate and its derivatives can be characterized by various spectroscopic techniques, including IR, UV, and NMR. For example, the structural and theoretical evidence was provided for the reaction products of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline, leading to the understanding of its molecular configuration and tautomerism (C. Chaimbault et al., 1999).
Chemical Reactions and Properties
Ethyl 2-cyano-4,4-diethoxybutyrate undergoes various chemical reactions, including hydrogenation, which can be highly enantioselective, leading to the production of ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (ee). This process is sensitive to reaction conditions such as temperature (Qinghua Meng et al., 2008).
科学的研究の応用
Synthesis of Cyclopropanedioic Acid Intermediates : Jiang Cheng-jun (2009) reported the synthesis of Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate from (S)-(-)-epichlorohydrin, yielding a promising intermediate for cyclopropanedioic acid synthesis (Jiang Cheng-jun, 2009).
Drug Discovery and Compound Synthesis : S. David and A. Veyrières (1970) presented a method for preparing 3-amino-2,3-dideoxytetrose derivatives from ethyl malonate and methyl 2-amino-4,4-dimethoxybutyrate, with potential applications in drug discovery and new compound synthesis (S. David & A. Veyrières, 1970).
Diradical Polymerization : Tong Li et al. (1991) found that Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) initiates diradical polymerization of acrylonitrile, which is significant for polymer chemistry (Tong Li et al., 1991).
Synthesis of Pyrrole Derivatives : Prativa B. S. Dawadi et al. (2011) demonstrated the synthesis of a new library of pyrrole derivatives using Ethyl 2-chloroacetoacetate and its 4-chloro isomer, important for organic chemistry and pharmaceutical research (Prativa B. S. Dawadi et al., 2011).
Enantiomeric Purity in ACE Inhibitors : P. Herold et al. (2000) showed the synthesis of Ethyl (R)-2-hydroxy-4-phenylbutyrate with high enantiomeric purity, an important intermediate for ACE inhibitors (P. Herold et al., 2000).
Crystal Packing Studies : Zhenfeng Zhang et al. (2011) analyzed the crystal packing of Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing rare nonhydrogen bonding interactions, which is significant in the study of crystallography (Zhenfeng Zhang et al., 2011).
Surgical Adhesives : Y. Tseng et al. (1990) evaluated 2-cyanoacrylates, including ethoxyethyl-2-cyanoacrylate, as surgical adhesives, showing their effectiveness in maintaining skin closure without suturing (Y. Tseng et al., 1990).
Safety And Hazards
Ethyl 2-cyano-4,4-diethoxybutyrate is irritating to eyes, respiratory system, and skin5. It is recommended to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised5.
将来の方向性
The future directions for Ethyl 2-cyano-4,4-diethoxybutyrate are not specified in the search results. Given its use in chemical research2, it is likely to continue to be used in the synthesis of various compounds.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
特性
IUPAC Name |
ethyl 2-cyano-4,4-diethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-4-14-10(15-5-2)7-9(8-12)11(13)16-6-3/h9-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKACZDKUNMFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C#N)C(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399970 | |
| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-4,4-diethoxybutyrate | |
CAS RN |
52133-67-2 | |
| Record name | Ethyl 2-cyano-4,4-diethoxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


